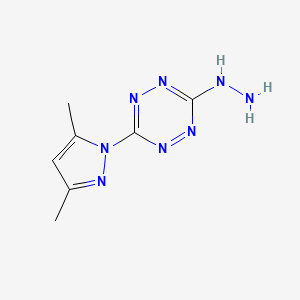
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine is a heterocyclic compound that features both pyrazole and tetrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazinyl and pyrazolyl groups in its structure makes it a versatile molecule for further functionalization and derivatization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of acetylacetone with hydrazine hydrate, yielding 3,5-dimethyl-1H-pyrazole.
Formation of the tetrazine ring: The tetrazine ring can be synthesized by the reaction of hydrazine with cyanogen azide or other suitable precursors.
Coupling of the pyrazole and tetrazine rings: The final step involves the coupling of the 3,5-dimethyl-1H-pyrazole with the tetrazine derivative under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazine or hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydrotetrazine or hydrazine derivatives.
Substitution: Various substituted hydrazinyl derivatives.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: Potential use in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: The electronic properties of the compound can influence its behavior in materials, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the tetrazine ring.
6-hydrazinyl-1,2,4,5-tetrazine: A tetrazine derivative with similar reactivity but lacking the pyrazole ring.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine is unique due to the combination of both pyrazole and tetrazine rings in its structure. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
Molecular Formula |
C7H10N8 |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
[6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]hydrazine |
InChI |
InChI=1S/C7H10N8/c1-4-3-5(2)15(14-4)7-12-10-6(9-8)11-13-7/h3H,8H2,1-2H3,(H,9,10,11) |
InChI Key |
DDTPYPYMLCFVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















